2-Propylsulfanylpyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffold in Chemical Research

The pyrimidine scaffold, a six-membered aromatic heterocyclic ring with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal and chemical research. nih.govgsconlinepress.com Its fundamental importance is underscored by its presence in the nucleobases cytosine, thymine, and uracil, which are essential components of nucleic acids (DNA and RNA). gsconlinepress.combohrium.com This inherent biological role allows pyrimidine derivatives to readily interact with various enzymes and other cellular components. nih.gov

Beyond its natural occurrence, the pyrimidine ring is considered a "privileged scaffold" in drug discovery. bohrium.com This is due to its versatile structure, which allows for numerous modifications, and its presence in a wide array of biologically active compounds. nih.govbohrium.com Marketed drugs containing the pyrimidine motif exhibit a broad spectrum of therapeutic activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive properties. nih.govmdpi.com The adaptability of the pyrimidine core enables chemists to design novel molecules that can target a multitude of diseases, including those with emerging drug resistance. nih.gov

Role of Sulfur-Containing Functional Groups in Bioactive Molecules

Sulfur-containing functional groups, such as thioethers, are pivotal in the design and function of many biologically active molecules and natural products. nih.govmdpi.com The introduction of a sulfur atom can significantly alter a molecule's physicochemical properties and biological activity. rsc.org Thioethers and other sulfur-containing moieties are known to enhance the binding affinity of a drug to its target, sometimes through covalent interactions. rsc.org

These functional groups are found in a variety of approved drugs and clinical candidates, highlighting their value in medicinal chemistry. nih.gov The presence of sulfur can influence a molecule's metabolic stability and pharmacokinetic profile. Organosulfur compounds are integral to many biological processes; for instance, the amino acids cysteine and methionine contain thiol and thioether groups, respectively, and are fundamental to protein structure and cellular metabolism. frontiersin.org The versatility of sulfur chemistry continues to be explored for the development of new therapeutic agents. nih.govchinesechemsoc.org

Overview of 2-Propylsulfanylpyrimidine within the Pyrimidine Class

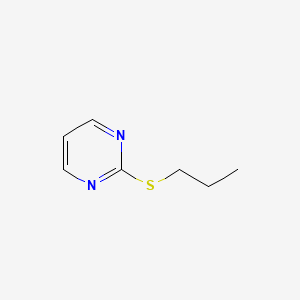

This compound is a derivative of pyrimidine that features a propylthio group (a type of thioether) attached to the second carbon of the pyrimidine ring. This compound and its derivatives are of interest in medicinal chemistry, primarily as intermediates in the synthesis of more complex pharmaceutical agents.

A notable application of a related compound, 2-(propylthio)pyrimidine-4,6-diol (B44197), is its use as a key intermediate in the synthesis of ticagrelor. chemicalbook.com Ticagrelor is an antiplatelet drug that functions as a P2Y12 receptor antagonist to prevent blood clots. chemicalbook.com The synthesis often involves the reaction of 2-(propylthio)pyrimidine-4,6-diol with other reagents to build the final, complex structure of the drug. google.comgoogle.com

Derivatives of this compound, such as 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (B103838), also serve as crucial reactants in the synthesis of potent antagonists for the P2Y12 receptor on human platelets. naarini.comlookchem.com The structural properties of these pyrimidine derivatives make them versatile building blocks for developing new therapeutic agents. lookchem.com

Interactive Data Table: Properties of this compound Derivatives

Below is a table summarizing the properties of some derivatives of this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Primary Use |

| 2-(Propylthio)pyrimidine-4,6-diol | 145783-12-6 | C7H10N2O2S | 186.23 | Intermediate for Ticagrelor |

| 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine | 145783-14-8 | C7H7Cl2N3O2S | 268.12 | Reactant for P2Y12 antagonists naarini.comlookchem.com |

| 4,6-Dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9 | C7H9Cl2N3S | 238.14 | Intermediate for Ticagrelor chemicalbook.com |

| 2-Propylsulfanyl-pyrimidine-5-carbaldehyde | 876890-33-4 | Not Available | Not Available | Impurity/Intermediate clearsynth.com |

| 4,6-Dichloro-2-(propylthio)pyrimidine | 1401318-10-2 | C7H8Cl2N2S | 223.12 | Chemical Intermediate chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

2-propylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c1-2-6-10-7-8-4-3-5-9-7/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBKMIKSUBLJRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Propylsulfanylpyrimidine and Derivatives

Direct Synthesis Approaches

Direct synthesis approaches involve the introduction of the propylsulfanyl group onto a pre-existing pyrimidine (B1678525) ring system. These methods are advantageous for their straightforward nature and are often employed in the later stages of a synthetic sequence.

Nucleophilic Substitution Reactions in Pyrimidine Systems

Nucleophilic aromatic substitution is a fundamental method for the functionalization of pyrimidine rings. In this approach, a suitable leaving group at the 2-position of the pyrimidine ring is displaced by a propanethiolate nucleophile. Halogens, such as chlorine, are common leaving groups in these reactions.

The reaction of a 2-chloropyrimidine (B141910) derivative with propanethiol or its corresponding sodium salt (sodium propanethiolate) in the presence of a base affords the desired 2-propylsulfanylpyrimidine. The choice of solvent and base is crucial for the efficiency of the reaction. For instance, the synthesis of 4,6-dichloro-2-(propylthio)-5-aminopyrimidine can be achieved by reacting 2,4,6-trichloro-5-aminopyrimidine with propanethiol. google.com The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring facilitates nucleophilic attack at the 2-, 4-, and 6-positions. lookchem.com

The reactivity of the 2-chloropyridine (B119429) system towards nucleophilic substitution is well-documented and serves as a model for understanding the reactivity of 2-chloropyrimidines. nih.govwikipedia.org The reaction proceeds via a Meisenheimer-like intermediate, and the stability of this intermediate influences the reaction rate.

| Reactant 1 | Reactant 2 | Product | Notes |

| 2,4,6-trichloro-5-aminopyrimidine | Propanethiol | 4,6-dichloro-2-(propylthio)-5-aminopyrimidine | A direct method to introduce the propylthio group. google.com |

| 2-Chloropyrimidine | Propanethiol/Base | This compound | General representation of the nucleophilic substitution. |

Cross-Coupling Strategies for Pyrimidine Functionalization

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-sulfur bonds, offering an alternative to traditional nucleophilic substitution. nih.gov These reactions typically involve the coupling of a 2-halopyrimidine with a source of the propylthio group in the presence of a palladium catalyst and a suitable ligand.

While specific examples for the direct synthesis of the parent this compound via this method are not extensively detailed in readily available literature, the general principles of palladium-catalyzed C-S cross-coupling are well-established. acs.orgrsc.org These reactions offer the advantage of mild reaction conditions and high functional group tolerance. The choice of ligand is critical for the success of the coupling reaction, with various phosphine-based ligands being commonly employed. rsc.org The catalytic cycle generally involves oxidative addition of the 2-halopyrimidine to the palladium(0) complex, followed by transmetalation with the sulfur nucleophile and subsequent reductive elimination to yield the this compound product and regenerate the catalyst.

Synthesis via Precursor Intermediates

This strategy involves the construction of the pyrimidine ring followed by the introduction of the propylsulfanyl group, or vice versa. These multi-step preparations provide a high degree of flexibility and are widely used in the synthesis of complex pyrimidine derivatives.

Multi-Step Preparations Involving Pyrimidine Ring Formation and Alkylation

A common and versatile approach to substituted 2-propylsulfanylpyrimidines involves the initial formation of a pyrimidine ring containing a thio-functional group at the 2-position, which is subsequently alkylated.

The condensation of a 1,3-dicarbonyl compound, such as a malonic acid ester, with thiourea (B124793) is a classic and widely used method for the synthesis of the pyrimidine core. orgsyn.org For example, reacting diethyl malonate with thiourea in the presence of a base like sodium ethoxide leads to the formation of 2-thiobarbituric acid (4,6-dihydroxy-2-mercaptopyrimidine). google.com This reaction is a cornerstone in the synthesis of various pyrimidine derivatives.

The process can be optimized to produce high yields of the 2-thiouracil (B1096) core, which serves as a versatile precursor for further functionalization.

| Reactant 1 | Reactant 2 | Product | Key Features |

| Diethyl malonate | Thiourea | 2-Thiobarbituric acid | A fundamental ring-closure reaction to form the pyrimidine core. google.com |

| Diethyl malonate, Fuming nitric acid | Thiourea, Sodium ethylate | 5-Nitro-2-thiobarbituric acid | A multi-step synthesis to produce a key intermediate. google.com |

Once the 2-mercaptopyrimidine (B73435) precursor is synthesized, the propylsulfanyl group is introduced via an S-alkylation reaction. This is typically achieved by treating the 2-mercaptopyrimidine derivative with a halogenated propane, such as propyl bromide or propyl iodide, in the presence of a base. researchgate.net

The synthesis of 2-(propylthio)pyrimidine-4,6-diol (B44197), a key intermediate for the antiplatelet agent ticagrelor, is a well-documented example of this methodology. researchgate.netsmolecule.com The reaction involves the alkylation of 2-mercaptopyrimidine-4,6-diol (B8817847) with propyl bromide under basic conditions, often using sodium hydroxide. Optimization of stoichiometry and reaction time can lead to high yields of the desired product. The use of propyl bromide is often favored over the more expensive propyl iodide. researchgate.net

| Precursor | Alkylating Agent | Base | Product | Yield |

| 2-Mercaptopyrimidine-4,6-diol | Propyl bromide | NaOH | 2-(Propylthio)pyrimidine-4,6-diol | >80% |

| 2-Thiobarbituric acid | Propyl iodide | NaOH | 2-Propylthio-pyrimidine-4,6-diol | 61.9% |

| 5-Nitro-2-thiobarbituric acid | n-Propyl bromide | Alkaline solution | 5-Nitro-2-(propylthio)pyrimidine-4,6-diol | - |

Halogenation Steps (e.g., Chlorination)

Halogenation is a fundamental transformation in organic chemistry that introduces halogen atoms into a molecular structure, often to create a reactive site for further modification. wikipedia.org In the synthesis of pyrimidine derivatives, chlorination is a common halogenation step. A key example is the synthesis of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (B103838), a crucial intermediate in the production of the drug Ticagrelor. patsnap.com

The process begins with the synthesis of 4,6-dihydroxy-5-nitro-2-(propylmercapto)pyrimidine, which is then subjected to a chlorination reaction. patsnap.com This transformation is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline. researchgate.net The reaction converts the hydroxyl groups on the pyrimidine ring into chloro groups, yielding the target dichlorinated product. patsnap.comresearchgate.net The resulting 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine is a versatile building block where the chloro groups can be selectively replaced in subsequent nucleophilic substitution reactions. smolecule.com

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4,6-dihydroxy-5-nitro-2-(propylmercapto)pyrimidine | Phosphorus oxychloride (POCl₃) | - | 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine | 87.5% | patsnap.com |

Conversion of Other Pyrimidine Derivatives (e.g., 5-bromo-2-(propylthio)pyrimidine)

The synthesis of functionalized 2-(propylthio)pyrimidines can also be achieved by starting with other pre-functionalized pyrimidine derivatives. The compound 5-bromo-2-(propylthio)pyrimidine (B598617) (C₇H₉BrN₂S) is a valuable intermediate for introducing the 2-(propylthio)pyrimidine moiety into more complex molecules. chemspider.com

Its synthesis can be accomplished via the reaction of a corresponding chloropyrimidine with propanethiol or its salt. For instance, the synthesis of the analogous 5-bromo-2-(methylthio)pyrimidine (B88330) is achieved by reacting 5-bromo-2-chloropyrimidine (B32469) with methyl mercaptan in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. chemicalbook.com A similar procedure can be followed using propyl mercaptan to obtain 5-bromo-2-(propylthio)pyrimidine. Once formed, the bromo-substituent at the 5-position serves as a handle for further C-C bond-forming reactions, such as Suzuki, Stille, or Heck couplings, allowing for the introduction of a wide range of substituents.

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-bromo-2-chloropyrimidine | Methyl Mercaptan | DMF | 50°C, 3h | 5-bromo-2-(methylthio)pyrimidine | 75% | chemicalbook.com |

This table shows the synthesis of a closely related methylthio- derivative, illustrating the general methodology.

Advanced Synthetic Techniques

Modern synthetic chemistry has evolved beyond classical methods to include advanced techniques that offer greater control, efficiency, and sustainability.

Asymmetric Synthesis Approaches

Asymmetric synthesis is a critical area of chemistry focused on the stereoselective production of chiral molecules. slideshare.net Many bioactive compounds, including a significant portion of all drugs, are chiral, and their biological effects often depend on their specific stereochemistry. yale.edu In the context of this compound, asymmetric synthesis would be employed to create derivatives with one or more stereogenic centers in a controlled manner. This is particularly relevant when the pyrimidine core is part of a larger, complex drug molecule where specific enantiomers or diastereomers are required for therapeutic activity. nih.gov Chiral catalysts or auxiliaries are used to guide the reaction to preferentially form one stereoisomer over others, which is crucial for developing enantiomerically pure pharmaceuticals. yale.edunih.gov

Enzyme-Catalyzed Synthesis

Enzyme catalysis represents a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions and can catalyze reactions with high regio- and stereoselectivity, reducing the need for protecting groups and minimizing waste. nih.govmdpi.com In the synthesis of this compound derivatives, enzymes like lipases could be used for the selective acylation or deacylation of functional groups on the molecule. mdpi.com Oxidases could be employed for specific oxidation reactions. northumbria.ac.uk This biocatalytic approach is increasingly valuable for creating complex molecules, as demonstrated in the synthesis of various pharmaceutical agents where enzymatic steps lead to improved yields and more sustainable processes. mdpi.com

Metal-Organic Synthesis Strategies

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.govprometheanparticles.co.uk A forward-thinking synthetic strategy involves using derivatives of this compound as the organic linkers in the creation of novel MOFs. To achieve this, the pyrimidine core would need to be functionalized with appropriate coordinating groups, such as carboxylates or amines. By carefully selecting the metal nodes and the functionalized pyrimidine linker, it is possible to design and synthesize MOFs with tailored pore sizes, high surface areas, and specific chemical functionalities, making them suitable for applications in gas storage, separation, and catalysis. rsc.orgeeer.org The synthesis is often carried out using solvothermal or hydrothermal methods, where the components are heated in a sealed vessel to promote crystal growth. eeer.org

High-Throughput Synthesis Methodologies

High-throughput experimentation (HTE) involves the use of automation and miniaturization to perform a large number of chemical reactions in parallel. chemrxiv.org This approach is a cornerstone of modern drug discovery, allowing for the rapid synthesis and screening of large compound libraries to identify new hit compounds. nih.govrug.nl For this compound, HTE would be applied to a core scaffold, which would then be reacted with a diverse set of building blocks in a multi-well plate format. rug.nl This parallel synthesis generates a library of hundreds or thousands of distinct derivatives, which can then be directly screened for biological activity. This accelerates the early stages of drug discovery by efficiently exploring the chemical space around the pyrimidine scaffold. nih.gov

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides insights into the functional groups and the unique vibrational fingerprint of a molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a plot of absorbance or transmittance against wavenumber, with specific peaks corresponding to the vibrational modes of different functional groups. The predicted FTIR spectrum of 2-Propylsulfanylpyrimidine is expected to exhibit characteristic absorption bands that confirm the presence of the pyrimidine (B1678525) ring and the propylsufanyl group.

Key predicted vibrational modes for this compound are detailed in the table below. The pyrimidine ring is characterized by several C-H and C=N stretching and bending vibrations. The propyl group attached to the sulfur atom will show characteristic aliphatic C-H stretching and bending modes. The C-S stretching vibration is also a key indicator of the sulfanyl (B85325) linkage.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretching | Pyrimidine ring |

| 2960-2850 | C-H stretching (asymmetric and symmetric) | Propyl group (-CH₃, -CH₂) |

| 1580-1550 | C=N stretching | Pyrimidine ring |

| 1480-1440 | C=C stretching | Pyrimidine ring |

| 1465-1450 | C-H bending (scissoring) | Propyl group (-CH₂) |

| 1380-1370 | C-H bending (umbrella) | Propyl group (-CH₃) |

| 1200-1000 | In-plane C-H bending | Pyrimidine ring |

| 800-750 | Out-of-plane C-H bending | Pyrimidine ring |

| 700-600 | C-S stretching | Thioether |

This interactive table provides predicted FTIR data based on analogous compounds.

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and provides a characteristic "fingerprint" of a molecule. The predicted Raman spectrum of this compound would corroborate the findings from FTIR and offer additional structural details.

The pyrimidine ring breathing modes are typically strong and sharp in the Raman spectrum. The C-S stretching vibrations, while sometimes weak in the infrared, often give rise to more easily identifiable bands in the Raman spectrum. The symmetric vibrations of the propyl group are also expected to be prominent.

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretching | Pyrimidine ring |

| 2960-2850 | C-H stretching | Propyl group |

| 1580-1550 | Ring stretching | Pyrimidine ring |

| 1000-980 | Symmetric ring breathing | Pyrimidine ring |

| 700-600 | C-S stretching | Thioether |

| 550-500 | Ring deformation | Pyrimidine ring |

This interactive table presents predicted Raman shifts based on data from structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, the ¹H NMR spectrum is predicted to show distinct signals for the protons on the pyrimidine ring and the propyl chain.

The protons on the pyrimidine ring (H-4, H-5, and H-6) are expected to appear in the downfield region due to the deshielding effect of the electronegative nitrogen atoms and the aromatic character of the ring. The propyl group protons will appear in the upfield region, with the methylene (B1212753) group adjacent to the sulfur atom being the most deshielded of the three. The predicted chemical shifts, multiplicities, and coupling constants are summarized below.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~7.0 | Triplet | J(H5,H4) ≈ J(H5,H6) ≈ 4.8 |

| H-4, H-6 | ~8.5 | Doublet | J(H4,H5) = J(H6,H5) ≈ 4.8 |

| -S-CH₂- | ~3.2 | Triplet | J ≈ 7.4 |

| -CH₂- | ~1.7 | Sextet | J ≈ 7.4 |

| -CH₃ | ~1.0 | Triplet | J ≈ 7.4 |

This interactive table outlines the predicted ¹H NMR data for this compound.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will give a single peak, revealing the total number of distinct carbon environments.

The carbon atoms of the pyrimidine ring are expected to resonate at lower field (higher ppm values) compared to the aliphatic carbons of the propyl group. The C-2 carbon, being directly attached to the sulfur and two nitrogen atoms, is predicted to be the most downfield signal.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~170 |

| C-4, C-6 | ~157 |

| C-5 | ~118 |

| -S-CH₂- | ~34 |

| -CH₂- | ~23 |

| -CH₃ | ~13 |

This interactive table displays the predicted ¹³C NMR chemical shifts.

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For this compound, cross-peaks are expected between:

H-4 and H-5

H-6 and H-5

-S-CH₂- and the adjacent -CH₂- protons

The middle -CH₂- and the terminal -CH₃ protons of the propyl group.

HSQC-DEPT (Heteronuclear Single Quantum Coherence - Distortionless Enhancement by Polarization Transfer): This experiment correlates protons with their directly attached carbons. It would confirm the following connections:

H-4 and H-6 with C-4 and C-6

H-5 with C-5

-S-CH₂- protons with the -S-CH₂- carbon

-CH₂- protons with the middle -CH₂- carbon

-CH₃ protons with the -CH₃ carbon The DEPT (Distortionless Enhancement by Polarization Transfer) information within the HSQC experiment would further distinguish between CH, CH₂, and CH₃ groups.

Correlations from the -S-CH₂- protons to C-2 of the pyrimidine ring, confirming the attachment of the propylsufanyl group at this position.

Correlations between the pyrimidine protons (H-4, H-5, H-6) and the pyrimidine carbons, confirming the ring structure and the assignment of the quaternary C-2.

Together, these 2D NMR experiments would provide a comprehensive and unambiguous structural confirmation of this compound.

Electronic Spectroscopy

Electronic spectroscopy, particularly in the ultraviolet-visible range, is a fundamental technique for investigating the electronic structure of molecules. It provides information on the electronic transitions between different energy levels within a molecule upon absorption of electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to characterize the electronic transitions within this compound. The pyrimidine ring, being an aromatic heterocycle, contains a conjugated system of π-electrons. The presence of the sulfur atom as a substituent with non-bonding electrons (n-electrons) introduces additional possible transitions.

The absorption of UV radiation by organic molecules containing chromophores is restricted to those with valence electrons of low excitation energy. researchgate.net For this compound, the primary electronic transitions observed are π → π* and n → π*.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity (ε) values, generally between 1,000 and 10,000 L mol⁻¹ cm⁻¹. researchgate.net

n → π Transitions:* These involve the promotion of an electron from a non-bonding orbital (such as the lone pairs on the nitrogen and sulfur atoms) to a π* antibonding orbital. These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower molar absorptivity, typically ranging from 10 to 100 L mol⁻¹ cm⁻¹. researchgate.net

While specific experimental spectra for this compound are not widely published, data from the closely related analogue, 2-methylthiopyrimidine, show three distinct absorption bands at 287 nm and 251 nm. scispace.com These absorptions are consistent with the expected π → π* and n → π* transitions for an alkyl-substituted thiopyrimidine. The band at a longer wavelength (287 nm) can be tentatively assigned to the lower energy n → π* transition, while the more intense absorption at a shorter wavelength (251 nm) is characteristic of a π → π* transition.

Table 1: Expected UV-Vis Absorption Data for 2-Alkylthiopyrimidines

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε) |

| n → π | ~287 | Low |

| π → π | ~251 | High |

Data based on the analogue 2-methylthiopyrimidine. scispace.com

Furthermore, UV-Vis spectroscopy is a powerful tool for the quantitative analysis of this compound in solution. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution. By measuring the absorbance at a specific wavelength (typically at the λmax for maximum sensitivity) and using a calibration curve prepared from standards of known concentration, the concentration of this compound in an unknown sample can be accurately determined. nih.gov

Surface Analysis Techniques (e.g., X-ray Photoelectron Spectroscopy for surface composition)

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of the elements within the top 5-10 nm of a material's surface. rsc.org For a molecular solid like this compound, XPS provides crucial information about its surface integrity, purity, and chemical bonding environment.

The technique works by irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons. rsc.org The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy of the electrons can be calculated. This binding energy is unique to each element and its specific chemical environment.

An XPS analysis of this compound would involve acquiring a survey spectrum to identify all elements present (excluding H and He) and then performing high-resolution scans over the core-level peaks of the constituent elements: Carbon (C 1s), Nitrogen (N 1s), and Sulfur (S 2p).

C 1s Spectrum: Deconvolution of the C 1s peak would allow for the differentiation between carbons in different chemical environments, such as C-C bonds in the propyl chain, C-S, and C=N/C-N bonds within the pyrimidine ring.

N 1s Spectrum: The N 1s peak would confirm the presence of nitrogen in the pyrimidine ring. Shifts in its binding energy could indicate protonation or other chemical interactions at the nitrogen sites.

S 2p Spectrum: The S 2p peak is particularly informative. Its binding energy would confirm the presence of sulfur in the sulfide (B99878) (-S-) oxidation state. The appearance of additional peaks at higher binding energies would indicate surface oxidation, for example, to sulfoxide (B87167) (-SO-) or sulfone (-SO₂-) species.

While specific experimental XPS data for this compound is not available, the table below outlines the expected core-level analyses.

Table 2: Expected Core-Level Regions for XPS Analysis of this compound

| Core Level | Expected Binding Energy Range (eV) | Information Obtained |

| C 1s | ~284-288 | Differentiates C-C, C-H, C-S, and C-N environments |

| N 1s | ~398-402 | Identifies nitrogen atoms in the pyrimidine ring |

| S 2p | ~162-166 | Confirms sulfide (S²⁻) state; detects potential oxidation |

Comparative Analysis of Experimental and Computational Spectroscopic Data

The integration of computational chemistry with experimental spectroscopy provides a deeper understanding of a molecule's structure and properties. readthedocs.io For this compound, theoretical calculations using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to predict its spectroscopic characteristics, which can then be compared with experimental findings for validation and interpretation. mdpi.com

The typical computational workflow involves:

Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized using a DFT method (e.g., B3LYP functional) with an appropriate basis set to find its lowest energy conformation.

Spectroscopic Prediction: Using the optimized geometry, TD-DFT calculations are performed to predict the electronic absorption spectrum. mdpi.com These calculations yield the excitation energies (which correspond to λmax), oscillator strengths (which are related to the intensity of the absorption), and the nature of the molecular orbitals involved in each transition.

This comparative approach is invaluable. If experimental data is available, a good correlation between the calculated and measured spectra confirms the accuracy of the computational model and the structural assignment. researchgate.net Conversely, the theoretical spectrum can aid in the assignment of experimental peaks to specific electronic transitions (e.g., distinguishing between different π → π* or n → π* transitions).

The table below presents a hypothetical comparison, using the experimental data for the analogue 2-methylthiopyrimidine scispace.com alongside plausible theoretical values that would be expected from a TD-DFT calculation. It is common for theoretical predictions in a vacuum or with a continuum solvent model to have a systematic deviation from experimental values measured in a specific solvent. mdpi.com

Table 3: Comparative Analysis of Experimental and Theoretical UV-Vis Data

| Transition | Experimental λmax (nm) (for 2-methylthiopyrimidine) scispace.com | Illustrative Calculated λmax (nm) (TD-DFT) | Assignment |

| S₀ → S₁ | 287 | ~280 | n → π |

| S₀ → S₂ | 251 | ~245 | π → π |

This synergy between experiment and theory allows for a more robust and comprehensive characterization of the spectroscopic properties of this compound than either technique could provide alone.

Computational Chemistry and in Silico Analysis of 2 Propylsulfanylpyrimidine

Molecular Docking Studies of Pyrimidine (B1678525) Derivatives

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the interaction between a ligand and a protein receptor. nih.gov While numerous studies have conducted molecular docking on various pyrimidine derivatives to explore their potential as therapeutic agents, specific docking studies for 2-Propylsulfanylpyrimidine, including ligand-protein interaction prediction, binding affinity assessment, and receptor target identification, are not documented. mdpi.comresearchgate.net

Ligand-Protein Interaction Prediction and Binding Affinity Assessment

The prediction of how a ligand like this compound might bind to a protein target and the strength of that binding (binding affinity) is a critical step in computational drug discovery. nih.govresearchgate.net These predictions rely on scoring functions that estimate the binding free energy. nih.govmdpi.com For a range of other pyrimidine analogues, docking studies have successfully identified key interactions and predicted binding affinities against various protein targets, such as cyclin-dependent kinases. nih.gov However, without specific studies on this compound, it is not possible to provide data on its predicted interactions or binding affinities with any particular protein.

Receptor Target Identification and Specificity Prediction

In silico methods, often termed "target fishing" or "reverse docking," are employed to identify potential biological targets for a given compound. nih.govunipi.it These approaches screen a compound against a library of known protein structures to predict which receptors it is most likely to bind to. nih.govresearchgate.net This helps in understanding the compound's potential mechanism of action and predicting its specificity. For this compound, there are no published reports of such in silico target identification studies.

In Silico Screening of Compound Libraries

Virtual or in silico screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This process is more efficient than experimental high-throughput screening. Studies often involve screening libraries of pyrimidine derivatives to find hits for specific targets like α-glucosidase inhibitors. nih.gov While this compound could theoretically be included in such a library, there is no available data from studies that have specifically reported on its screening or hit potential.

Molecular Dynamics Simulations of Pyrimidine Analogues

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. nih.gov These simulations are crucial for understanding the stability of ligand-receptor complexes and the dynamic behavior of molecules. rsc.orgnih.gov

Conformational Analysis and Ligand-Receptor Complex Stability Assessment (e.g., RMSD, RMSF)

MD simulations are used to assess the stability of a protein-ligand complex by calculating metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). mdpi.comresearchgate.net RMSD measures the average deviation of the protein backbone atoms from their initial position over the course of the simulation, with lower, stable values indicating a stable complex. nih.gov RMSF measures the fluctuation of individual residues, highlighting flexible regions of the protein. mdanalysis.org While these analyses are standard for many pyrimidine derivatives in complex with their targets, no such simulation data has been published for this compound. mdpi.com

Trajectory Analysis in Dynamic Systems

The output of an MD simulation is a trajectory, which describes the positions, velocities, and energies of all atoms in the system over time. nih.gov Analysis of this trajectory can reveal important dynamic events, such as conformational changes or the formation and breaking of hydrogen bonds. bioconductor.orgbiobam.com This level of detailed analysis is contingent on performing the initial MD simulation, which has not been reported for this compound.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly DFT, provide deep insights into the electron distribution and energy levels, which are crucial for predicting how a molecule will behave in a chemical reaction.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict a variety of molecular properties. For many pyrimidine derivatives, DFT has been used to determine their optimized geometry, vibrational frequencies, and electronic properties.

Determination of Reactivity Sites

The reactivity of a molecule is governed by the distribution of its electrons. Several DFT-based tools are used to identify the most probable sites for electrophilic and nucleophilic attacks. These include the analysis of Frontier Molecular Orbitals (FMO), Fukui functions, Average Local Ionization Energy (ALIE), Electron Localization Function (ELF), and Local Orbital Locator (LOL). The Reduced Density Gradient (RDG) is used to visualize non-covalent interactions. For this compound, specific data from these analyses are not present in the current body of scientific literature.

Molecular Electrostatic Potential (MESP) Analysis

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive behavior of a molecule. It provides a visual representation of the charge distribution and is used to identify regions that are prone to electrophilic or nucleophilic attack. While MESP studies have been conducted on various pyrimidine-containing compounds, a specific MESP map and analysis for this compound has not been published.

Noncovalent Interaction (NCI) Analysis

Noncovalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, play a crucial role in the structure and function of molecules. NCI analysis helps in identifying and visualizing these weak interactions. A recent study on a 2-mercaptopyrimidine (B73435) derivative highlighted the presence of C–H∙∙∙N, C–H∙∙∙S, and S∙∙∙π interactions, but a similar detailed analysis for the S-propylated analogue, this compound, is not available.

Thermodynamic Characteristics Calculation

DFT calculations can also be used to predict the thermodynamic properties of a molecule, such as its enthalpy, entropy, and Gibbs free energy. These parameters are essential for understanding the stability and reactivity of a compound under different conditions. While the thermodynamic properties of some pyrimidine derivatives have been calculated and reported, specific thermodynamic data for this compound are absent from published research.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in drug discovery to predict the activity of new compounds and to optimize the structure of existing ones. Numerous QSAR studies have been performed on various classes of pyrimidine derivatives to model their activities as, for example, anticancer or antimicrobial agents. However, no QSAR models specifically including or focusing on this compound have been found in the literature.

Drug-Likeness and Bioavailability Prediction

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. This assessment is often based on rules derived from the analysis of successful oral drugs. One of the most widely used set of rules is Lipinski's Rule of Five. The bioavailability of a drug refers to the proportion of an administered dose that reaches the systemic circulation unchanged. In silico tools can provide a preliminary assessment of these crucial pharmacokinetic parameters.

The predicted physicochemical properties of this compound relevant to drug-likeness and bioavailability are summarized in the table below. These values were computationally generated.

| Parameter | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 168.25 g/mol | Yes (< 500) |

| LogP (Octanol/Water Partition Coefficient) | 2.35 | Yes (≤ 5) |

| Hydrogen Bond Donors | 0 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 2 | Yes (≤ 10) |

| Bioavailability Score | 0.55 | - |

Data generated using computational prediction tools.

Based on these in silico predictions, this compound adheres to all criteria of Lipinski's Rule of Five. Its molecular weight is well below the 500 g/mol threshold, indicating good potential for absorption. The LogP value suggests a balanced lipophilicity, which is favorable for membrane permeability without being excessively lipophilic, which could lead to poor solubility. The absence of hydrogen bond donors and the presence of only two hydrogen bond acceptors also fall within the desired range, further supporting the potential for good oral bioavailability.

Furthermore, the predicted bioavailability score of 0.55 suggests a good probability of the compound having favorable pharmacokinetic properties upon oral administration. This score is a composite value derived from several parameters, including those from Lipinski's rules, and serves as a quick assessment of a compound's potential to be orally bioavailable.

Synthetic Accessibility Evaluation

The synthetic accessibility of a compound is a measure of how easily it can be synthesized. This is a critical factor in drug development, as complex syntheses can be costly and time-consuming, potentially hindering the progression of a drug candidate. Computational algorithms can estimate synthetic accessibility by analyzing the molecular structure for complexity, the presence of common fragments, and the number of synthetic steps that might be required.

The synthetic accessibility of this compound has been evaluated using computational models, and the results are presented in the table below.

| Parameter | Predicted Value | Interpretation |

| Synthetic Accessibility Score | 2.58 | Easily Synthesizable |

Data generated using computational prediction tools.

The synthetic accessibility score for this compound is 2.58. This score typically ranges from 1 (very easy to synthesize) to 10 (very difficult to synthesize). A score of 2.58 indicates that the compound is predicted to be easily synthesizable. This is likely due to its relatively simple structure, composed of common and readily available pyrimidine and propylthio fragments. The straightforward nature of its synthesis would be a significant advantage in a drug discovery and development program, allowing for the efficient production of the compound and its analogs for further testing.

Preclinical Biological Activity and Pharmacological Mechanism Research

In Vitro Biological Activity Studies

Research into the in vitro biological activity of pyrimidine (B1678525) derivatives has uncovered a wide array of potential therapeutic applications. wjarr.comnih.gov While specific data for 2-Propylsulfanylpyrimidine is not currently available, the study of related compounds provides a foundation for potential areas of investigation.

Derivatives of pyrimidine have been the subject of numerous target-specific assays, revealing their potential to interact with various biological molecules. For instance, certain 2-thiopyrimidine derivatives have been investigated for their anticancer effects, which are thought to involve the inhibition of specific signaling pathways. jetir.org Some of these compounds have been shown to act by blocking STAT3 and STAT5a, which could contribute to their anti-cancer properties against human lung and breast cancer cell lines. jetir.org The pyrimidine scaffold is a key feature of many compounds that exhibit a range of biological activities, and the nature of the substituents on the pyrimidine ring greatly influences these activities. nih.gov

The following table summarizes enzyme and receptor targets that have been identified for various pyrimidine derivatives, illustrating the types of assays that could be relevant for this compound.

| Target Class | Specific Target Example | Observed Effect in Pyrimidine Derivatives | Potential Therapeutic Area |

| Kinases | PLK1 | Inhibition | Anticancer |

| Bromodomains | BRD4 | Inhibition | Anticancer |

| Dihydrofolate Reductase | DHFR | Inhibition | Antibacterial, Antimalarial |

| Cyclooxygenase | COX-2 | Selective Inhibition | Anti-inflammatory |

This table is illustrative of activities found in the broader class of pyrimidine derivatives and does not represent data for this compound.

Cell-based assays have demonstrated the diverse potential of the pyrimidine nucleus in various therapeutic areas. nih.gov

Anti-cancer Activity: Numerous pyrimidine derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines, including those for breast cancer, glioblastoma, and colon cancer. nih.gov For example, novel aminopyrimidine compounds have shown significant decreases in cell viability in multiple tumor cell lines. nih.gov Thiazolo[4,5-d]pyrimidine derivatives have also been assessed for their antiproliferative properties against human cancer cell lines. wjarr.com

Anti-infective Activity: The pyrimidine scaffold is present in many compounds with antibacterial, antifungal, and antiviral properties. wjarr.comnih.gov For instance, certain pyrimidine amine derivatives have demonstrated considerable antibacterial and antifungal activities against a range of pathogens. mdpi.com Some pyrrolo[2,3-d]pyrimidines have been tested for their antiviral activity against Hepatitis A and Herpes Simplex Virus type-1. nih.gov

Neuroprotective Activity: While specific studies on this compound are lacking, the broader class of heterocyclic compounds is of interest in neuroprotection.

Antiparasitic Activity: Pyrimidine derivatives have been investigated for their potential against various parasites. For example, pyrimethamine (B1678524) is a known inhibitor of the dihydrofolate reductase of malarial plasmodia. wjarr.com

The following table provides examples of cell-based activities observed for different pyrimidine derivatives.

| Activity Type | Cell Line Example | Observed Effect in Pyrimidine Derivatives |

| Anticancer | MCF-7 (Breast Cancer) | Cytotoxicity, Inhibition of proliferation |

| Antibacterial | Staphylococcus aureus | Inhibition of growth |

| Antifungal | Candida albicans | Inhibition of growth |

| Antiviral | HAV (Hepatitis A Virus) | Reduction in virus count |

This table is illustrative of activities found in the broader class of pyrimidine derivatives and does not represent data for this compound.

In vitro pharmacodynamic studies for pyrimidine derivatives often focus on elucidating the mechanism of action at a cellular level. For anti-cancer derivatives, this can include assays for apoptosis induction, cell cycle arrest, and inhibition of metastasis-related enzymes. For anti-infective pyrimidines, determining the minimum inhibitory concentration (MIC) is a key pharmacodynamic endpoint.

In Vivo Preclinical Studies (Mechanism of Action Focus)

As with the in vitro data, there is no specific in vivo preclinical information available for this compound. The following sections describe the general approach to in vivo studies for pyrimidine derivatives.

The selection of an appropriate animal model is crucial for the in vivo evaluation of any new chemical entity. For pyrimidine derivatives with potential anti-cancer activity, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used. For anti-inflammatory or neuroprotective indications, models of induced inflammation or neurodegeneration would be employed. The validation of these models ensures that they accurately reflect the human disease state being studied.

Pharmacodynamic studies in animal models aim to demonstrate the biological effect of the compound in a living organism and to understand its mechanism of action. For an anti-cancer pyrimidine derivative, this could involve measuring tumor growth inhibition over time. For an anti-infective agent, the reduction of bacterial or viral load in infected animals would be a key parameter. These studies are essential to bridge the gap between in vitro activity and potential clinical efficacy.

On-Target and Off-Target Activity Characterization

The biological activity of pyrimidine derivatives is diverse, with various compounds exhibiting a range of pharmacological effects. Thio-containing pyrimidines, a class to which this compound belongs, have shown activities including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The specific on-target and off-target activities of this compound itself are not extensively detailed in publicly available literature. However, the broader class of pyrimidine analogues often function as antimetabolites, interfering with the synthesis of nucleic acids and other essential cellular processes.

On-target effects refer to the intended pharmacological actions of a compound on its primary biological target. For pyrimidine derivatives, this often involves the inhibition of enzymes crucial for pyrimidine biosynthesis or incorporation into DNA or RNA, leading to cytotoxic effects in cancer cells, for example. Off-target effects, conversely, are unintended interactions with other biological molecules, which can lead to adverse effects or unexpected therapeutic benefits. Characterizing both on- and off-target activities is crucial for understanding the complete pharmacological profile of a new chemical entity.

Pharmacokinetic (PK) and Metabolism Studies in Preclinical Models

In Vitro Metabolic Stability and Enzyme Reaction Phenotyping (e.g., CYP isoforms)

In vitro metabolic stability assays are fundamental in early drug discovery to predict how a compound will be cleared in the body. These assays typically involve incubating the compound with liver microsomes or hepatocytes, which contain a host of drug-metabolizing enzymes. The rate of disappearance of the parent compound provides an estimate of its intrinsic clearance.

The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the phase I metabolism of many xenobiotics, including pyrimidine derivatives. Enzyme reaction phenotyping, or CYP phenotyping, identifies the specific CYP isoforms responsible for a compound's metabolism. This is crucial for predicting potential drug-drug interactions, as co-administration of a CYP inhibitor or inducer can significantly alter the plasma concentrations of the drug. While the specific CYP isoforms involved in the metabolism of this compound have not been publicly documented, it is plausible that it undergoes oxidation, a common metabolic pathway for sulfur-containing compounds.

Table 1: General Parameters in In Vitro Metabolic Stability Assays

| Parameter | Description |

| Test System | Liver microsomes, S9 fraction, hepatocytes (from various species) |

| Cofactors | NADPH, UDPGA (for phase II metabolism) |

| Incubation Time | Varies, typically up to several hours |

| Analysis Method | LC-MS/MS to quantify the parent compound |

| Calculated Values | Half-life (t½), Intrinsic Clearance (CLint) |

Metabolite Identification and Profiling in Biological Systems (e.g., cells, biofluids, organs)

Identifying the metabolites of a drug candidate is essential for a complete understanding of its disposition and potential for toxicity. Metabolite profiling is conducted in various biological matrices, including cell cultures, plasma, urine, and feces, following in vitro or in vivo studies. Advanced analytical techniques, such as high-resolution mass spectrometry, are employed to detect and structurally elucidate the metabolites.

For pyrimidine analogues, metabolic transformations can include hydroxylation, N-dealkylation, and conjugation with glucuronic acid or sulfate. Given the structure of this compound, potential metabolic pathways could involve oxidation of the sulfur atom to form a sulfoxide (B87167) or sulfone, hydroxylation of the propyl chain, or cleavage of the thioether bond. However, without experimental data, these remain hypothetical pathways.

In Vivo PK Studies (absorption, distribution, excretion) in Animal Models

In vivo pharmacokinetic studies in animal models, such as rats and mice, are critical for understanding how a drug behaves in a whole organism. These studies provide key parameters such as bioavailability, volume of distribution, clearance, and elimination half-life. Following administration (e.g., intravenous and oral), blood, urine, and feces are collected over time to quantify the parent drug and its major metabolites.

While no specific in vivo PK data for this compound has been published, studies on other pyrimidine derivatives have shown variable oral bioavailability and distribution patterns. The route of excretion for pyrimidine analogues can be both renal and fecal, depending on the physicochemical properties of the parent compound and its metabolites.

Table 2: Key Pharmacokinetic Parameters from In Vivo Studies

| Parameter | Abbreviation | Description |

| Area Under the Curve | AUC | Total drug exposure over time |

| Maximum Concentration | Cmax | The highest concentration of the drug in the blood |

| Time to Maximum Concentration | Tmax | The time at which Cmax is reached |

| Half-life | t½ | The time it takes for the drug concentration to decrease by half |

| Clearance | CL | The volume of plasma cleared of the drug per unit time |

| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma |

| Bioavailability | F | The fraction of an administered dose of unchanged drug that reaches the systemic circulation |

In Vitro In Vivo Extrapolation (IVIVE) Modeling for PK Parameter Prediction

In vitro-in vivo extrapolation (IVIVE) is a mathematical modeling approach that uses in vitro data to predict in vivo pharmacokinetic parameters in humans and animals. This technique is valuable for reducing the reliance on animal studies and for providing early predictions of human pharmacokinetics. IVIVE models integrate in vitro metabolic clearance data with physiological parameters (e.g., liver blood flow, protein binding) to estimate in vivo clearance.

The accuracy of IVIVE predictions can be influenced by several factors, including the quality of the in vitro data and the complexity of the drug's disposition pathways. For compounds where metabolism is the primary route of elimination, IVIVE can be a powerful predictive tool.

Metabolic Pathway Elucidation and Enzyme Kinetics

Enzyme kinetics studies provide quantitative information about the interaction between a drug and the metabolizing enzymes. Key parameters determined from these studies include the Michaelis-Menten constant (Km), which reflects the enzyme's affinity for the substrate, and the maximum reaction velocity (Vmax). This information is essential for predicting the likelihood of metabolic saturation and for understanding the potential for drug-drug interactions. The specific enzyme kinetics for the metabolism of this compound have not been reported.

Structure-Activity Relationships (SAR)

Systematic Modification of this compound Scaffold for Activity Optimization

The optimization of the this compound scaffold often involves a multi-step synthetic approach to generate a library of analogues with varied substituents. This allows for a systematic evaluation of how different chemical groups impact biological efficacy.

A notable example involves the synthesis of a series of ethyl 4-methyl-6-phenyl-2-(substituted thio)pyrimidine-5-carboxylates. In this series, the 2-propylsulfanyl group (also referred to as 2-propylthio) is one of the variations on the core scaffold. The synthesis begins with a base pyrimidine structure which is then modified. For instance, ethyl-4-methyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be reacted with various alkyl halides, including 1-bromopropane, to yield the corresponding 2-alkylsulfanyl derivatives. researchgate.net

One study detailed the synthesis of ethyl-4-methyl-6-phenyl-2-(propylthio)pyrimidine-5-carboxylate (compound 4e ) among other analogues with different alkyl and aryl groups at the 2-thio position. researchgate.net To further explore the chemical space and modulate the electronic properties of the sulfur linkage, these 2-alkylsulfanylpyrimidine compounds were subjected to oxidation. Using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA), the sulfide (B99878) group was converted into the corresponding sulfinyl (sulfoxide) and sulfonyl derivatives. researchgate.net This systematic modification from a sulfide to a sulfoxide and then to a sulfone represents a key strategy for activity optimization, as it significantly alters the polarity, hydrogen bonding capacity, and geometry of the molecule.

The synthesized compounds, including those with the 2-propylsulfanyl moiety and its oxidized forms, were then evaluated for biological activities such as antibacterial and anticancer effects. researchgate.net This approach allows researchers to correlate specific structural changes—like the length of the alkyl chain at the 2-thio position or the oxidation state of the sulfur atom—with changes in biological potency.

| Compound ID | Scaffold | R Group at 2-Sulfanyl Position | Modification |

|---|---|---|---|

| 4a-m | ethyl-4-methyl-6-phenyl-pyrimidine-5-carboxylate | Various alkyl/aryl groups | 2-Sulfanyl (Sulfide) |

| 4e | ethyl-4-methyl-6-phenyl-pyrimidine-5-carboxylate | Propyl | 2-Sulfanyl (Sulfide) |

| 5a-m | ethyl-4-methyl-6-phenyl-pyrimidine-5-carboxylate | Various alkyl/aryl groups | 2-Sulfinyl (Sulfoxide) |

| 6a-m | ethyl-4-methyl-6-phenyl-pyrimidine-5-carboxylate | Various alkyl/aryl groups | 2-Sulfonyl (Sulfone) |

Elucidation of Structural Determinants for Target Binding and Functional Modulation

Understanding the structural features of the this compound scaffold that govern target binding is essential for rational drug design. While detailed binding mode analysis for this specific compound is limited, structure-activity relationship studies of related 2-thiopyrimidine derivatives provide valuable insights into the key determinants for biological activity.

Research on a series of 6-amino-2-thio-3H-pyrimidin-4-one derivatives, which also possess the 2-thiopyrimidine core, has shown that steric parameters can be more influential than electronic characteristics for determining activity. nih.gov For analogues containing a substituted phenyl ring, the position of the substituent (ortho, meta, or para) significantly impacted the inhibitory activity on ADP-induced platelet aggregation. For example, two compounds with the same methyl substituent at different positions on the phenyl ring displayed markedly different activities, suggesting that the spatial arrangement and bulk of the substituent are critical for fitting into the target's binding pocket. nih.gov

While the specific targets for many this compound derivatives are not fully elucidated in all studies, the general findings suggest that a combination of the core pyrimidine ring for foundational interactions, coupled with precisely selected substituents at the 2-sulfanyl and other positions, is necessary for effective functional modulation. nih.govnih.gov

Stereochemical Influences on Biological Activity

The influence of stereochemistry on the biological activity of a molecule is a fundamental concept in pharmacology, as stereoisomers can exhibit different interactions with chiral biological targets like enzymes and receptors. nih.govwits.ac.za However, for the specific compound this compound, the core structure itself is achiral.

Chirality would be introduced into derivatives of this compound through the modification of the scaffold with chiral substituents. For instance, if a chiral center were present on the propyl chain (e.g., at the 1- or 2-position) or on other substituents attached to the pyrimidine ring, it would result in enantiomers or diastereomers. These stereoisomers could potentially display different biological potencies, metabolic profiles, and toxicities.

Despite the general importance of stereochemistry in drug action, a review of the available scientific literature did not yield specific studies focusing on the stereochemical influences of chiral derivatives of this compound. Research has predominantly focused on the synthesis and activity of achiral analogues or has not specified the stereochemistry of any chiral centers introduced. researchgate.netnih.gov Therefore, while it is a critical consideration in drug development, specific data elucidating the stereochemical influences on the biological activity of this particular chemical family is not available in the reviewed sources.

Role as a Synthetic Intermediate in Drug Discovery and Development

The utility of this compound as a synthetic intermediate is a testament to the broader importance of 2-alkylthiopyrimidines in organic synthesis. The propylthio group can be readily displaced by a variety of nucleophiles or can be oxidized to more reactive sulfinyl or sulfonyl groups, thereby providing a gateway to a diverse array of pyrimidine derivatives.

Precursor for Advanced Pyrimidine-Based Scaffolds

This compound serves as a foundational molecule for the construction of more elaborate pyrimidine-based scaffolds, which are often sought after in the development of therapeutic agents. The 2-propylthio group can be substituted to introduce different functionalities, leading to the synthesis of polysubstituted pyrimidines. These advanced scaffolds are integral to the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. The pyrimidine core can mimic the adenine base of ATP, allowing these inhibitors to bind to the ATP-binding site of kinases. nih.gov

For instance, the synthesis of various fused pyrimidine ring systems, such as pyrido[2,3-d]pyrimidines, often involves the cyclization of appropriately substituted pyrimidine precursors. mdpi.com While specific examples detailing the use of this compound are not extensively documented, the general synthetic strategies for this class of compounds suggest its potential as a precursor. The ability to introduce substituents at the 2-position is crucial for modulating the biological activity and pharmacokinetic properties of the resulting molecules.

Building Block for Heterocyclic Compounds

The reactivity of the 2-propylthio group makes this compound a valuable building block for the synthesis of a variety of heterocyclic compounds. Fused pyrimidine systems, in particular, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.

One important class of fused pyrimidines is the thieno[2,3-d]pyrimidines, which are considered bioisosteres of purine and have shown a broad range of biological activities, including anticancer and anti-inflammatory effects. nih.gov The synthesis of thieno[2,3-d]pyrimidines often starts from a substituted pyrimidine. While direct examples using this compound are sparse, related 2-alkylthiopyrimidines are known to be key intermediates in the formation of such fused systems. nih.gov

The general synthetic approach involves the reaction of a 2-alkylthiopyrimidine derivative with appropriate reagents to construct the fused thiophene ring. The versatility of this approach allows for the introduction of various substituents on both the pyrimidine and the newly formed thiophene ring, enabling the exploration of structure-activity relationships.

Integration into Complex Natural Product Total Synthesis

The total synthesis of complex natural products is a significant area of organic chemistry that often requires the use of versatile building blocks. While the direct integration of this compound into the total synthesis of a major natural product is not prominently reported in the literature, the pyrimidine motif is present in a number of alkaloids and other natural products.

The synthesis of these natural products often involves the construction of the pyrimidine ring at a late stage or the use of a pre-functionalized pyrimidine building block. The chemical handles available on this compound would, in principle, make it a suitable candidate for such synthetic strategies. The ability to modify the 2-position would allow for the introduction of side chains or the formation of linkages to other parts of the natural product skeleton.

Contributions to Medicinal Chemistry Research

Beyond its role as a synthetic intermediate, this compound and its derivatives have potential applications in medicinal chemistry research, particularly in the areas of lead compound identification and the development of molecular probes.

Lead Compound Identification and Optimization

In the early stages of drug discovery, identifying "hit" and "lead" compounds with promising biological activity is a critical step. High-throughput screening of compound libraries often yields initial hits, which are then subjected to a process of lead optimization to improve their potency, selectivity, and pharmacokinetic properties. conceptlifesciences.com

Derivatives of 2-alkylthiopyrimidines have been investigated for a variety of biological activities. For example, a series of 2-benzylthiopyrimidine derivatives were synthesized and evaluated for their antibacterial activity against multi-resistant Staphylococcus aureus. sciepub.com Such studies, which involve the systematic modification of the substituents on the pyrimidine ring and the thioether group, are classic examples of lead optimization. The goal is to establish a structure-activity relationship (SAR) that guides the design of more potent and selective drug candidates. researchgate.net

The general findings from SAR studies on related 2-alkylthiopyrimidine derivatives are summarized in the table below:

| Compound Class | Biological Target/Activity | Key SAR Findings |

| 2-Benzylthiopyrimidines | Antibacterial (S. aureus) | The nature and position of substituents on the benzyl ring significantly influence activity. |

| 2-Pyrimidyl-5-amidothiophenes | AKT Kinase Inhibition | Potency is highly dependent on the substituents on the pyrimidine and thiophene rings. |

| Pyrido[2,3-d]pyrimidines | Anticancer | The substituent at the 2-position of the pyrimidine core is crucial for activity. |

These studies highlight the importance of the 2-substituent on the pyrimidine ring for biological activity and provide a rationale for the use of this compound as a scaffold for the development of new therapeutic agents.

Development of Molecular Probes for Biological Target Identification

Understanding the mechanism of action of a drug requires the identification of its biological target. Molecular probes, which are typically derivatives of a bioactive compound tagged with a reporter group such as a fluorescent dye or biotin (B1667282), are valuable tools for target identification. rsc.orgrsc.org

While there are no specific reports on the development of molecular probes from this compound, the general principles of probe design can be applied to this scaffold. The synthesis of a molecular probe would involve modifying this compound to include a linker arm, to which a reporter group can be attached. This linker needs to be carefully chosen so as not to interfere with the binding of the molecule to its target.

The resulting probe can then be used in a variety of experiments, such as affinity chromatography or fluorescence imaging, to identify the proteins that it interacts with in a cellular context. This information is invaluable for validating the target of a drug candidate and for understanding its mechanism of action.

The Therapeutic Potential of this compound: Avenues in Drug Design and Translational Science

The chemical compound this compound is emerging as a molecule of interest within medicinal chemistry, representing a scaffold with significant potential for therapeutic applications. As a derivative of pyrimidine, a fundamental component of nucleic acids, this compound and its analogs are being explored for their roles in combating a range of diseases. This article delves into the applications and translational research landscape of this compound, focusing on strategies for its development as a therapeutic agent, its potential in specific disease areas, and the paradigms for translating preclinical findings into clinical realities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Propylsulfanylpyrimidine, and how can reaction conditions be optimized for reproducibility?

- Methodology : Copper-catalyzed arylsulfanylation is a common method, where copper(I) iodide (5-10 mol%) in dimethylformamide (DMF) at 80–100°C facilitates coupling between pyrimidine derivatives and propylthiol precursors. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >90% purity .

- Critical parameters : Temperature, catalyst loading, and solvent polarity directly influence yield. For reproducibility, maintain inert atmospheres (N₂/Ar) to prevent oxidation of sulfur intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical techniques :

- NMR spectroscopy : Confirm substitution patterns (e.g., ¹H-NMR δ 8.5–9.0 ppm for pyrimidine protons; δ 1.0–1.5 ppm for propyl chain methyl groups) .

- Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 169.2) .

- HPLC : Use C18 columns with acetonitrile/water gradients to detect impurities (<2%) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Waste disposal : Collect organic waste in halogen-resistant containers; neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT calculations : Use Gaussian09 with B3LYP/6-31G* basis sets to model transition states and activation energies for substitutions at the pyrimidine C2 position.

- Molecular docking : Predict binding affinities with biological targets (e.g., enzymes) using AutoDock Vina, focusing on sulfur-mediated interactions .

- Validation : Compare computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Case study : If Study A reports antitumor activity (IC₅₀ = 10 µM) while Study B shows no effect:

Verify assay conditions (cell lines, incubation time, solvent controls).

Re-synthesize derivatives to confirm structural consistency (e.g., check for sulfoxide byproducts via FTIR).

Use meta-analysis to identify confounding variables (e.g., serum protein interference) .

Q. How can structure-activity relationship (SAR) studies improve the design of this compound-based inhibitors?

- Approach :

- Synthesize analogs with varying alkyl chain lengths (e.g., methyl, butyl) and measure inhibitory potency against target enzymes.

- Correlate logP values (from HPLC retention times) with membrane permeability .

- Data interpretation : Use Hansch analysis to quantify contributions of hydrophobicity and electronic effects to bioactivity .

Methodological Challenges and Solutions

Q. Why do certain synthetic routes for this compound yield inconsistent regioselectivity?

- Root cause : Competing pathways (e.g., C2 vs. C4 sulfanylation) due to solvent polarity or catalyst poisoning.

- Solution : Employ directing groups (e.g., nitro substituents) to bias reactivity or switch to Pd-catalyzed conditions for higher selectivity .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound toxicity studies?

- Recommended tools :

- Nonlinear regression (GraphPad Prism) to calculate EC₅₀/LC₅₀ values.

- ANOVA with post-hoc Tukey tests for multi-group comparisons.

- Data integrity : Ensure triplicate biological replicates and blind scoring to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.